Azetidin-1-yl(3-iodo-4-methylphenyl)methanone
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Overview
Description
Azetidin-1-yl(3-iodo-4-methylphenyl)methanone: is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines . This compound features an azetidine ring attached to a 3-iodo-4-methylphenyl group through a methanone linkage, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-1-yl(3-iodo-4-methylphenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the 3-iodo-4-methylphenyl group. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the starting material can be an N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, ring-opening polymerization, and other advanced techniques to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Azetidin-1-yl(3-iodo-4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed Suzuki–Miyaura coupling using boronic acids.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Azetidin-1-yl(3-iodo-4-methylphenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of azetidin-1-yl(3-iodo-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used in peptide synthesis.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Uniqueness: Azetidin-1-yl(3-iodo-4-methylphenyl)methanone stands out due to its unique combination of an azetidine ring and a 3-iodo-4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
azetidin-1-yl-(3-iodo-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOTZVHOLSCRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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